1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one
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Overview
Description
The compound “1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one” is a complex organic molecule. It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo [3.2.1]octane scaffold is the central core of this family .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of this compound is C7H11NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 125.1683 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Cycloaddition Reactions
1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one has been explored in cycloaddition reactions. For instance, Kesler (1980) reported the preparation of 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and 2-oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride through cycloaddition reactions. These compounds were synthesized using 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene and structurally characterized through nuclear magnetic resonance (NMR) techniques (Kesler, 1980).
Synthesis of Carbocyclic Nucleosides
In the field of nucleoside synthesis, this compound has been utilized as an intermediate. For example, Quadrelli et al. (2007, 2008) used 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene in cycloaddition reactions with benzonitrile oxide to synthesize isoxazoline-based carbocyclic nucleosides. These compounds are important as they serve as synthons in the linear construction of purine and pyrimidine nucleosides (Quadrelli et al., 2007), (Quadrelli et al., 2008).
Pharmaceutical Intermediates
The compound has also been used in synthesizing pharmaceutical intermediates. For instance, Szabó et al. (2019) reported a novel process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to create cis-4-aminocyclohexanols, which are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) (Szabó et al., 2019).
Muscarinic Activities
In medicinal chemistry, Plate et al. (2000) synthesized a series of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives, testing them for muscarinic activity in receptor binding assays. These studies are crucial for understanding the potential therapeutic applications of these compounds (Plate et al., 2000).
Mechanism of Action
Target of Action
The compound 1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one, also known as 1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}propan-1-one, is a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . The alpha7 nAChR is a ligand-gated ion channel that plays a crucial role in neurotransmission and cognitive function.
Mode of Action
As an agonist, this compound binds to the alpha7 nAChR, mimicking the action of the natural ligand, acetylcholine. This binding triggers a conformational change in the receptor, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane .
Biochemical Pathways
The activation of the alpha7 nAChR by this compound influences several biochemical pathways. The influx of ions, particularly calcium ions, can activate various intracellular signaling cascades, leading to changes in gene expression, neurotransmitter release, and neuronal excitability .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The activation of the alpha7 nAChR by this compound can have various cellular and molecular effects. For example, it can enhance synaptic plasticity, promote neuronal survival, and modulate the release of various neurotransmitters. These effects can lead to improvements in cognitive function, making this compound a potential treatment for cognitive deficits in conditions such as schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity .
Properties
IUPAC Name |
1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-7-3-5-8(12-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHNQZGDKHGSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CCC(O1)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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